Lipophilicity: Unsaturated vs. Saturated Backbone
The alpha,beta-unsaturated backbone of 2,3-dihydroxypropenoic acid (target) confers a substantially different predicted lipophilicity profile compared to the fully saturated analog 2,3-dihydroxypropanoic acid (comparator). The conjugated double bond introduces pi-electron delocalization that alters the molecule's partitioning behavior relative to a fully saturated carbon chain, despite identical hydroxyl and carboxyl functional group counts [1].
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | logP = -0.71 (ALOGPS) / -0.58 (ChemAxon) |
| Comparator Or Baseline | 2,3-Dihydroxypropanoic acid (glyceric acid): logP = -1.48 (predicted, ChemAxon) |
| Quantified Difference | Target compound shows an increase in logP of approximately 0.77–0.90 units relative to the saturated analog, indicating reduced polarity and increased hydrophobicity. |
| Conditions | Predicted values from computational models (ALOGPS and ChemAxon); experimental verification may be required. |
Why This Matters
Lipophilicity directly influences membrane permeability, extraction efficiency, and solubility in organic phases, making this unsaturated analog a preferable choice over the saturated version for applications requiring reduced aqueous solubility or enhanced organic solvent compatibility.
- [1] PhytoBank. (2015). 3-Hydroxy-2-oxopropanoic acid (PHY0018314): Predicted logP, pKa, and solubility values. View Source
